Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is a chiral compound characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound is notable in organic chemistry due to its potential applications in various fields, particularly medicinal chemistry and materials science. The presence of the azetidine ring imparts distinct chemical properties that make it a subject of interest for researchers.
The compound is cataloged under the Chemical Abstracts Service number 1179839-12-3 and has a molecular formula of C13H17NO2, with a molecular weight of approximately 219.29 g/mol . Its structure can be represented using the simplified molecular-input line-entry system notation as COC(=O)[C@@]1(C)CCN1CC1=CC=CC=C1 .
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate belongs to the class of azetidine derivatives, which are often utilized in the synthesis of pharmaceuticals and other organic compounds. Its chiral nature makes it particularly relevant in stereochemistry and drug design, where specific enantiomers may exhibit different biological activities .
The synthesis of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate typically involves several key steps:
The synthetic route may vary based on the specific reagents and conditions used. For instance, potassium permanganate or chromium trioxide may be used for oxidation reactions, while lithium aluminum hydride or sodium borohydride may facilitate reduction processes .
The molecular structure of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate features an azetidine ring with a methyl group at one position and a benzyl group at another, along with an ester functional group. This configuration contributes to its chirality and influences its chemical reactivity.
The compound's stereochemistry is crucial for its biological activity, as different stereoisomers can interact differently with biological targets. The specific arrangement of atoms can be visualized through computational modeling or X-ray crystallography techniques to confirm its three-dimensional conformation .
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate can participate in various chemical reactions:
Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and benzyl halides for substitution reactions. Reaction conditions may vary, but they often require specific solvents such as dichloromethane or methanol under controlled temperatures .
The mechanism of action for methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The azetidine ring may modulate enzyme activity, while the benzyl group enhances binding affinity to target sites. The ester functionality affects solubility and bioavailability, which are critical factors in pharmacological efficacy .
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is typically presented as a colorless to pale yellow oil with a purity level around 97%. Its melting point has not been specifically documented but is expected to align with similar azetidine derivatives.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to its ester group. It is soluble in organic solvents like dichloromethane and methanol but less so in water due to its hydrophobic benzyl component .
Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate finds applications across several scientific domains:
This comprehensive analysis highlights the significance of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate within organic chemistry and its promising applications in diverse scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4